molecular formula C9H15NO3 B2482583 Methyl 3-(4-oxopiperidin-1-yl)propanoate CAS No. 190515-96-9

Methyl 3-(4-oxopiperidin-1-yl)propanoate

Cat. No.: B2482583
CAS No.: 190515-96-9
M. Wt: 185.223
InChI Key: MNGFLQSJKOSGGE-UHFFFAOYSA-N
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Description

Methyl 3-(4-oxopiperidin-1-yl)propanoate is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.

Scientific Research Applications

Methyl 3-(4-oxopiperidin-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that Methyl 3-(4-oxopiperidin-1-yl)propanoate may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how Methyl 3-(4-oxopiperidin-1-yl)propanoate behaves in vivo. Stability under various conditions impacts its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-oxopiperidin-1-yl)propanoate typically involves the esterification of 3-(4-oxopiperidin-1-yl)propanoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-oxopiperidin-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-hydroxypiperidin-1-yl)propanoate
  • Methyl 3-(4-aminopiperidin-1-yl)propanoate
  • Methyl 3-(4-methylpiperidin-1-yl)propanoate

Uniqueness

Methyl 3-(4-oxopiperidin-1-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ketone and ester groups make it versatile for various chemical transformations and applications .

Properties

IUPAC Name

methyl 3-(4-oxopiperidin-1-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNGFLQSJKOSGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190515-96-9
Record name methyl 3-(4-oxopiperidin-1-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 4-oxopiperidine hydrochloride monohydrate (10.0 g, 65.1 mmol) and methyl 3-bromopropanoate (7.8 ml, 71.6 mmol) in acetone (100 ml) was added K2CO3 (9.9 g, 71.6 mmol) and Et3N (9.1 ml, 65.3 mmol). The mixture was refluxed for 24 hours. The solid was removed by filtration and the solvent was evaporated. The residue was partitioned between EtOAc and H2O. The organic extracts were combined and dried over Na2SO4. The solvent was evaporated to give the title compound (15.0 g, 27.0 mmol, 42%) as an oil. 1H NMR (300 MHz, CDCI) δ 3.70 (s, 3H), 2.75-2.85 (mult, 6H), 2.52-2.57 (mult, 2H), 2.42-2.46 (mult, 4H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
9.1 mL
Type
reactant
Reaction Step Two
Yield
42%

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